molecular formula C14H23ClN4O4 B5161273 2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride

2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride

Cat. No.: B5161273
M. Wt: 346.81 g/mol
InChI Key: FTPFGZSDUKVVLS-UHFFFAOYSA-N
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Description

2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to form 3-nitroaniline.

    Morpholine Substitution: The nitroaniline intermediate is then reacted with morpholine under specific conditions to introduce the morpholine ring.

    Ethylamino Substitution: The resulting compound undergoes further reaction with ethylamine to introduce the ethylamino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and morpholine sites.

Properties

IUPAC Name

2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4.ClH/c19-8-5-15-3-4-16-12-1-2-13(18(20)21)14(11-12)17-6-9-22-10-7-17;/h1-2,11,15-16,19H,3-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPFGZSDUKVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)NCCNCCO)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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